molecular formula C22H30FN5O2S B4348657 N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4348657
M. Wt: 447.6 g/mol
InChI Key: RWXAEFAFPXPGMN-UHFFFAOYSA-N
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Description

N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

The synthesis of N4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE involves multiple steps. The pyrazole nucleus can be synthesized using various strategies such as multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl systems . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine, carbonyl compounds, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique structural properties. It is also used in various industrial processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrazole ring structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Compared to other similar compounds, N4-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of functional groups. Similar compounds include other pyrazole derivatives, such as celecoxib and stanozolol, which also exhibit significant biological activity

Properties

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-[(4-fluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN5O2S/c1-6-26-13-20(17(4)24-26)14-28(12-19-7-9-21(23)10-8-19)31(29,30)22-15-27(11-16(2)3)25-18(22)5/h7-10,13,15-16H,6,11-12,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXAEFAFPXPGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN(N=C3C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~4~-(4-FLUOROBENZYL)-1-ISOBUTYL-3-METHYL-1H-PYRAZOLE-4-SULFONAMIDE

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